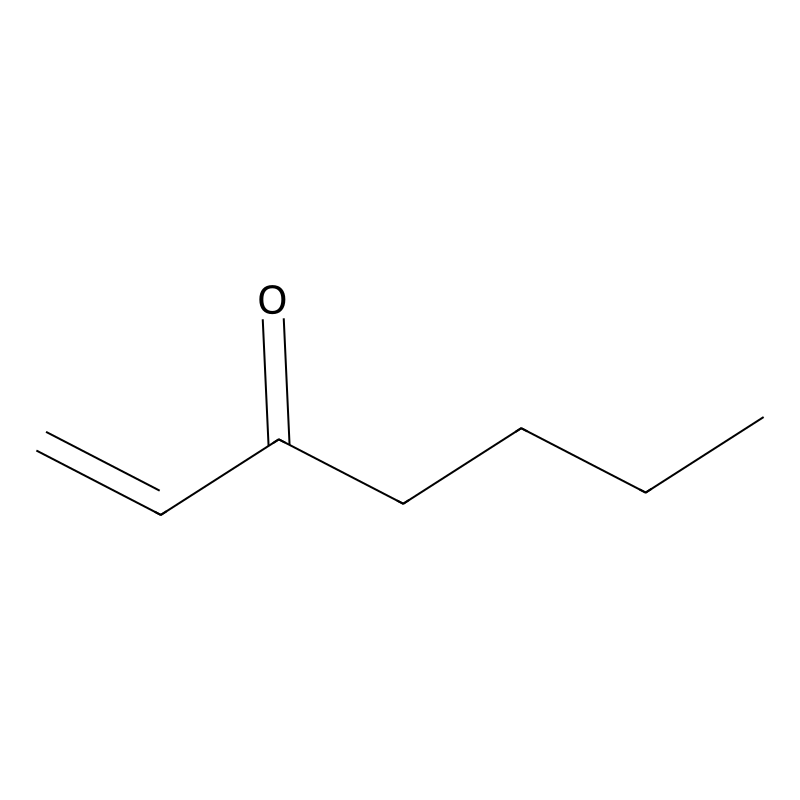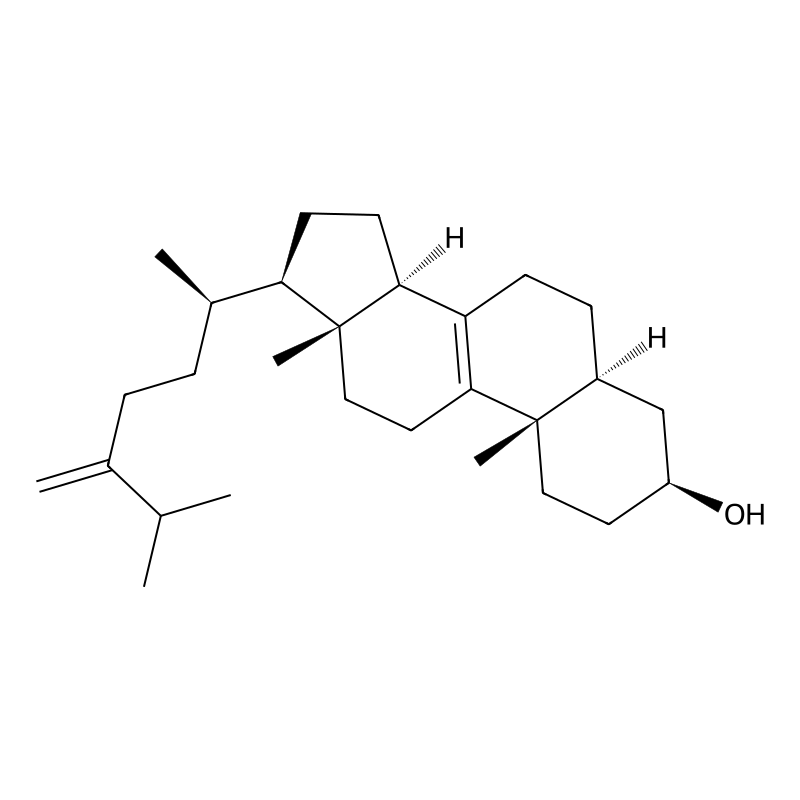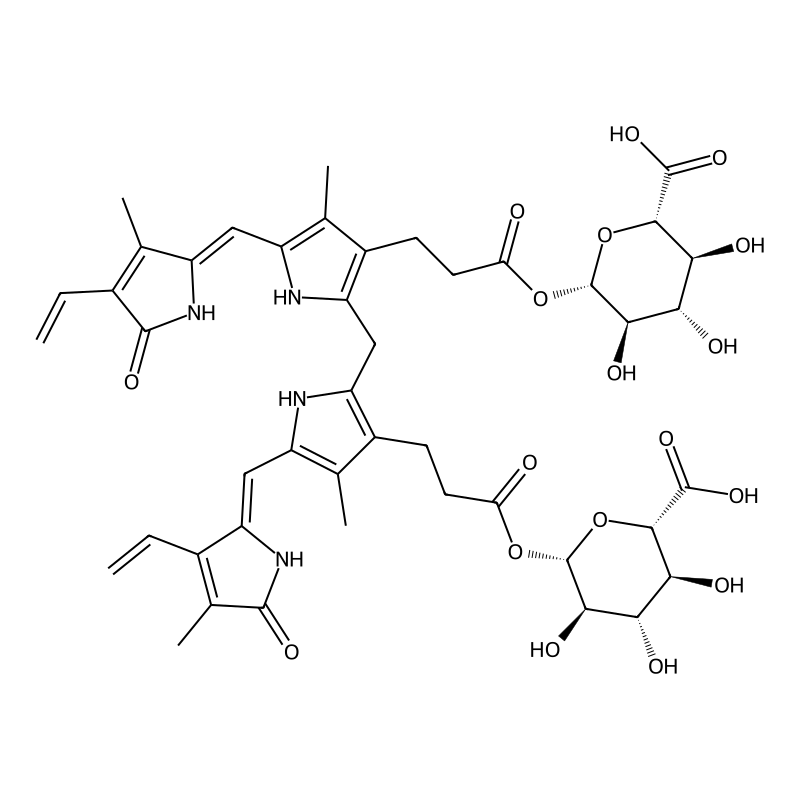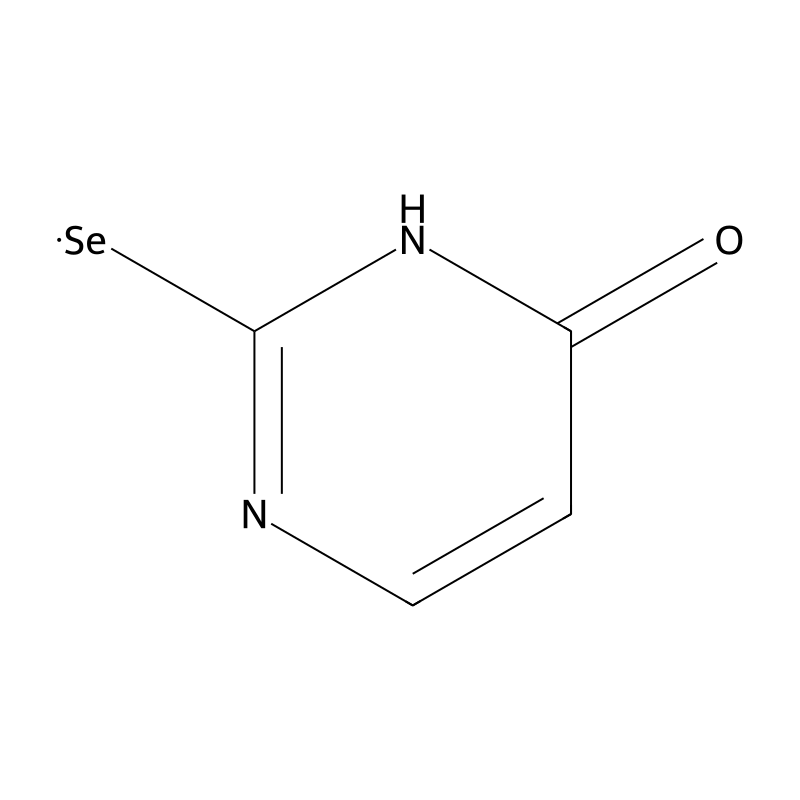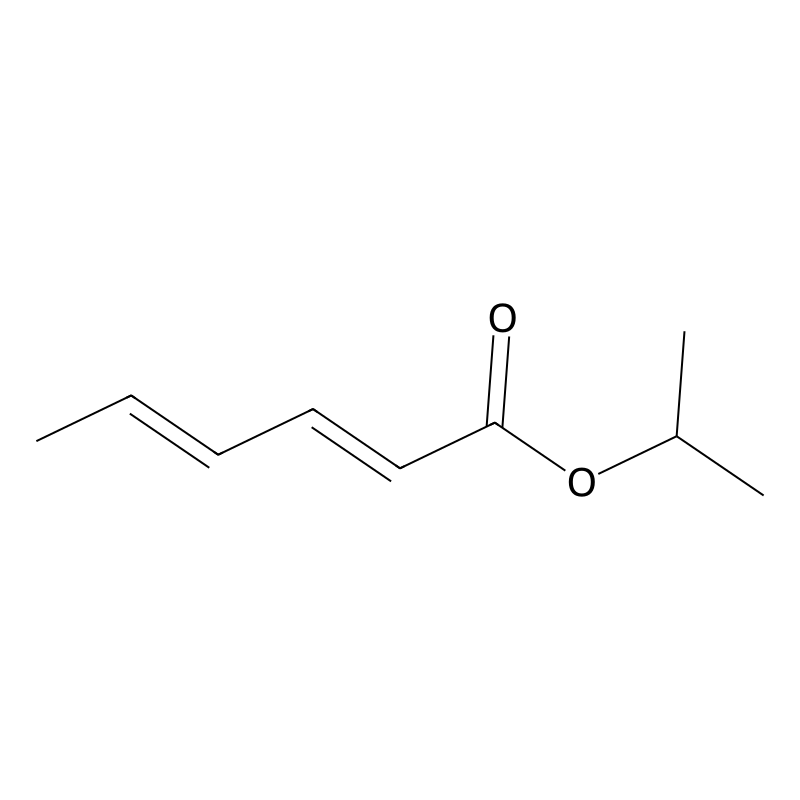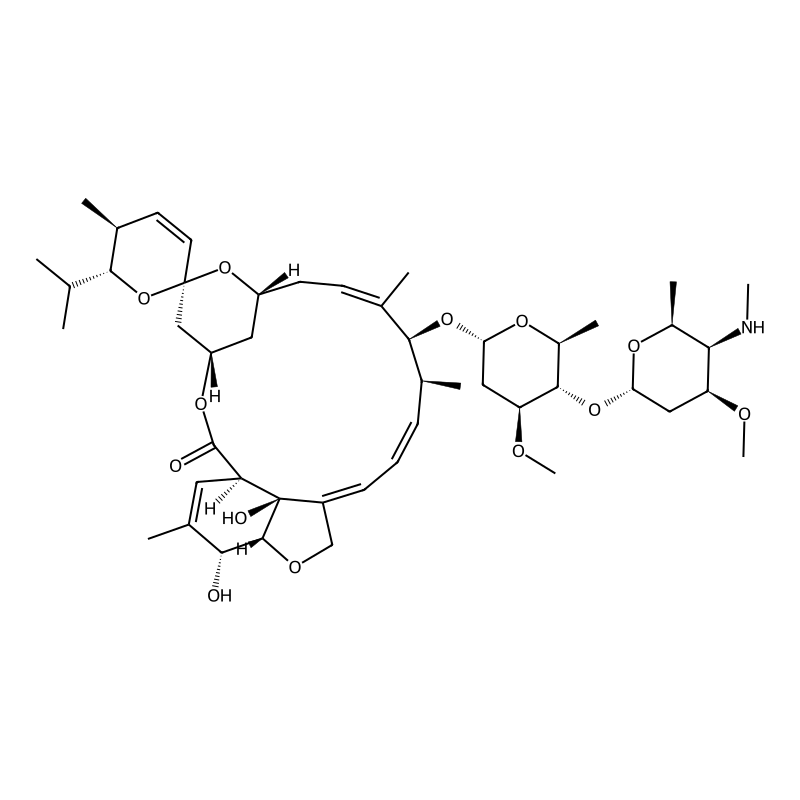Magnesium iron silicate
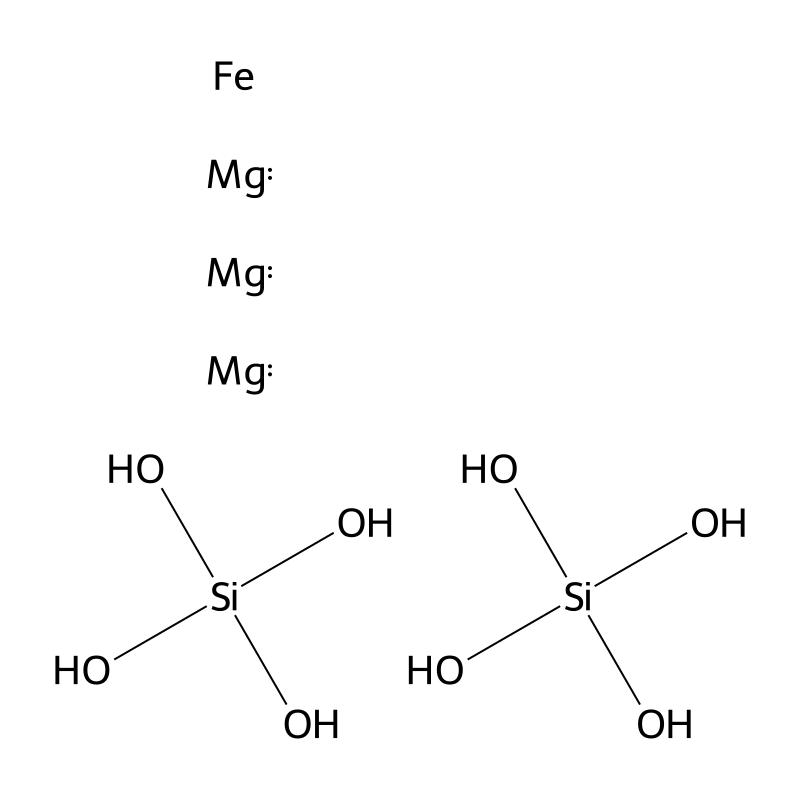
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Magnesium Iron Silicate in Geological Research
Magnesium iron silicate is a broad term encompassing a variety of minerals found in igneous and metamorphic rocks. These minerals play a crucial role in understanding geological processes such as magma formation, metamorphism, and weathering [].
Geothermometry
The composition of magnesium iron silicates can be used to determine the temperature at which a rock formed. For example, the ratio of magnesium to iron in pyroxenes, a common type of magnesium iron silicate, is sensitive to temperature. By analyzing this ratio in rocks, geologists can estimate the temperature of the magma from which the rock crystallized.
Petrology
The presence and abundance of specific magnesium iron silicates provide clues about the origin and evolution of igneous rocks. For example, the presence of olivine, another type of magnesium iron silicate, indicates that a rock formed from a high-temperature magma. Similarly, the presence of specific amphiboles, a group of magnesium iron silicate hydroxides, can indicate that a rock underwent metamorphism.
Planetary Science
Magnesium iron silicates are major components of meteorites and are found on the surfaces of Mars and other planets. Studying the composition of these minerals can reveal information about the formation and history of these celestial bodies [].
Magnesium iron silicate is a complex mineral compound that primarily consists of magnesium, iron, silicon, and oxygen. Its general formula can be represented as , which indicates a solid solution between the magnesium-rich mineral forsterite and the iron-rich mineral fayalite. This compound is significant in various geological and industrial contexts, particularly in the formation of igneous rocks and as a component in the Earth's mantle. Magnesium iron silicate exhibits notable properties such as high melting points and thermal stability, making it valuable in refractory applications.
This comprehensive overview highlights the significance of magnesium iron silicate within geological sciences, materials science, and environmental applications. Further research into its properties and reactions will continue to unveil new possibilities for this versatile compound.
Research into the biological activity of magnesium iron silicate is limited, but it has been noted that silicates can influence biological processes. They may play roles in nutrient availability in soil and can affect plant growth. Additionally, certain silicates have been studied for their potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate bioactive compounds .
Several methods are employed to synthesize magnesium iron silicate:
- Solid-State Reaction: This involves mixing magnesium oxide and iron oxide with silica at high temperatures to facilitate solid-state reactions that yield magnesium iron silicate .
- Solvothermal Synthesis: A method that utilizes high-pressure conditions in a solvent to promote the formation of magnesium iron silicate crystals from precursor materials.
- Precipitation Techniques: Involves the chemical precipitation of magnesium and iron salts followed by heat treatment to form the desired silicate structure.
Magnesium iron silicate has diverse applications across various fields:
- Refractory Materials: Due to its high melting point, it is used in furnace linings and other high-temperature applications.
- Ceramics: It is employed as a raw material in ceramic production due to its thermal stability and mechanical strength .
- Environmental Remediation: Magnesium iron silicate can be utilized in carbon capture technologies due to its ability to react with carbon dioxide, forming stable carbonate minerals .
Studies on the interactions of magnesium iron silicate with other compounds reveal its potential for various applications:
- Carbon Dioxide Sequestration: Research has shown that this compound can react with carbon dioxide under specific conditions, contributing to carbon capture efforts .
- Metal Recovery Processes: It has been investigated for its role in recovering metals from ores through leaching processes, demonstrating improved efficiency when combined with carbonation treatments .
Several compounds share similarities with magnesium iron silicate, each exhibiting unique characteristics:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Forsterite | Mg2SiO4 | Pure magnesium silicate; high melting point; used in refractory materials. |
| Fayalite | Fe2SiO4 | Iron-rich counterpart; lower melting point than forsterite; common in igneous rocks. |
| Olivine | (Mg, Fe)2SiO4 | Solid solution between forsterite and fayalite; significant in geology. |
| Wadsleyite | (Mg, Fe)2SiO4 | High-pressure phase of olivine; found in the Earth's mantle. |
| Ringwoodite | (Mg, Fe)2SiO4 | Another high-pressure polymorph; important for understanding mantle dynamics. |
Magnesium iron silicate stands out due to its dual composition of magnesium and iron, allowing it to adapt its properties based on environmental conditions and compositional variations. Its ability to participate in various
Physical Description
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
Wikipedia
Olivine
Peridot
Teallite



